molecular formula C11H14N2S B13883636 2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine

2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine

Cat. No.: B13883636
M. Wt: 206.31 g/mol
InChI Key: NSWIQZJMXNVPAF-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the reaction of o-bromothiophenol with acetylene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzothiophene core under acidic conditions.

    Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium iodide, acetone, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme kinetics and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the benzothiophene core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-1-benzothiophen-5-ol
  • 2-[(Dimethylamino)methyl]-1-benzothiophen-5-carboxylic acid
  • 2-[(Dimethylamino)methyl]-1-benzothiophen-5-sulfonamide

Uniqueness

2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-benzothiophen-5-amine

InChI

InChI=1S/C11H14N2S/c1-13(2)7-10-6-8-5-9(12)3-4-11(8)14-10/h3-6H,7,12H2,1-2H3

InChI Key

NSWIQZJMXNVPAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(S1)C=CC(=C2)N

Origin of Product

United States

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